N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a diethylamino group attached to a phenyl ring, which is further connected to an isochromene structure. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The diethylamino group is introduced via a nucleophilic substitution reaction, where a diethylamine reacts with a suitable leaving group on the phenyl ring. The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides or acid chlorides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological macromolecules, influencing their function. The compound may also participate in electron transfer reactions, affecting cellular redox states. Pathways involved include modulation of enzyme activity and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylamino)phenyl]-N’-phenylurea
- 4,4’-bis(diethylamino)benzophenone
- N-[4-(diethylamino)phenyl]-4-(2-methyl-2-propanyl)benzamide
Uniqueness
N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide stands out due to its unique isochromene structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic and photophysical characteristics.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22(4-2)16-11-9-15(10-12-16)21-19(23)18-13-14-7-5-6-8-17(14)20(24)25-18/h5-12,18H,3-4,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDVXTMGQZAWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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